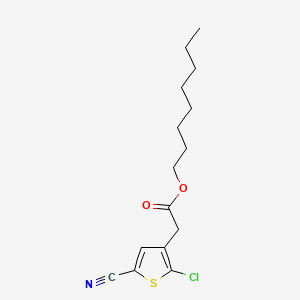

Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate

Description

Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate: is an organic compound with the molecular formula C15H20ClNO2S and a molecular weight of 313.8428 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a cyano group, along with an octyl ester group.

Properties

Molecular Formula |

C15H20ClNO2S |

|---|---|

Molecular Weight |

313.8 g/mol |

IUPAC Name |

octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate |

InChI |

InChI=1S/C15H20ClNO2S/c1-2-3-4-5-6-7-8-19-14(18)10-12-9-13(11-17)20-15(12)16/h9H,2-8,10H2,1H3 |

InChI Key |

XWFWMNAXWMTSDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CC1=C(SC(=C1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate typically involves the esterification of 2-(2-chloro-5-cyanothiophen-3-yl)acetic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the cyano group, potentially forming amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Octyl acetate: An ester formed from octanol and acetic acid, commonly used as a flavoring agent.

2,4-D-octyl: A phenoxy herbicide used in agriculture.

Uniqueness: Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other octyl esters or thiophene derivatives .

Biological Activity

Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C12H14ClNOS

- Molecular Weight : 255.76 g/mol

The compound features a thiophene ring substituted with a chloro and cyano group, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including ovarian and breast cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Cancer | 15.4 | Induction of apoptosis |

| Breast Cancer | 20.1 | Caspase activation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against several bacterial strains. A study reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. The compound is believed to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which in turn triggers apoptosis in cancer cells. Furthermore, its antimicrobial action may involve disruption of bacterial cell membrane integrity.

Case Studies

- Ovarian Cancer Study : In a preclinical trial involving mice with ovarian tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

- Antimicrobial Efficacy : A clinical study evaluated the efficacy of the compound against skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed marked improvement within one week.

Q & A

Q. What is the structural significance of the thiophene ring and substituents in Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate?

The thiophene ring provides a stable aromatic framework that enhances the compound’s reactivity in electrophilic substitution and coupling reactions. The chloro group at position 2 increases electron-withdrawing effects, while the cyano group at position 5 modulates electronic properties and participates in hydrogen bonding with biological targets. The octyl ester improves lipophilicity, facilitating membrane permeability in biological assays .

Q. How can researchers optimize the synthesis of this compound?

Key steps include:

- Nucleophilic substitution : Reacting 2-chloro-5-cyanothiophene with a suitable acetate precursor.

- Esterification : Using octanol and a coupling agent (e.g., DCC/DMAP) under anhydrous conditions.

- Purification : Column chromatography with a hexane/ethyl acetate gradient to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>95% purity) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : Confirm regiochemistry (e.g., δ 6.8–7.2 ppm for thiophene protons).

- HPLC-MS : Verify molecular weight (C₁₅H₁₇ClN₂O₂S; calculated [M+H]⁺ = 337.08).

- FTIR : Identify ester carbonyl (C=O stretch at ~1740 cm⁻¹) and nitrile (C≡N at ~2220 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) due to potential irritancy from the cyano and chloro groups.

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers validate the compound’s inhibitory activity against mPGES-1 in inflammatory pathways?

- Enzymatic assays : Use recombinant mPGES-1 and measure PGE₂ production via ELISA.

- In vitro models : Treat LPS-stimulated macrophages and quantify IL-6/TNF-α via qPCR.

- Control experiments : Include celecoxib (COX-2 inhibitor) to differentiate target specificity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations.

- Control solvent effects : Limit DMSO to <0.1% to avoid cytotoxicity.

- Validate purity : Re-test batches with HPLC and adjust synthetic protocols to minimize impurities .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Modify substituents : Replace the octyl group with shorter/longer alkyl chains to optimize logP.

- Explore bioisosteres : Substitute the cyano group with a carboxylate to enhance solubility.

- Evaluate regiochemistry : Synthesize isomers (e.g., 3-chloro-5-cyano) to assess positional effects .

Q. What in vivo models are suitable for evaluating therapeutic potential in cancer?

- Murine xenografts : Implant HT-29 colon cancer cells and administer the compound intraperitoneally (10 mg/kg/day).

- Biomarker analysis : Measure tumor VEGF and MMP-9 levels via Western blot.

- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Q. How can cross-disciplinary approaches enhance applications beyond medicinal chemistry?

Q. What computational methods predict metabolic stability and off-target interactions?

- Docking studies : Use AutoDock Vina to model binding to mPGES-1 (PDB: 5LTR).

- ADMET prediction : Employ SwissADME to estimate CYP450 inhibition and blood-brain barrier penetration.

- Metabolite ID : Simulate phase I/II metabolism via GLORYx .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.